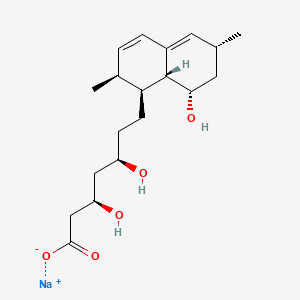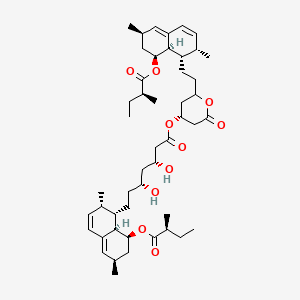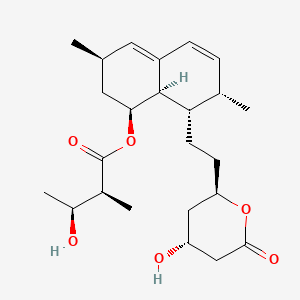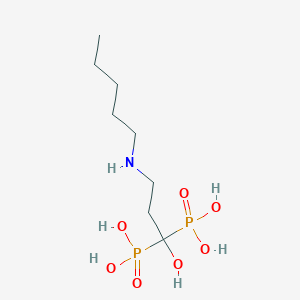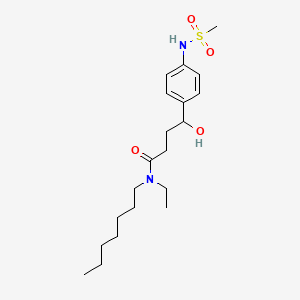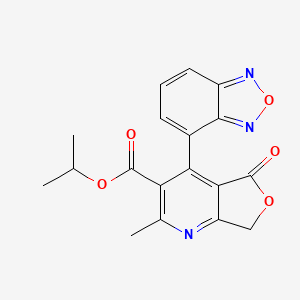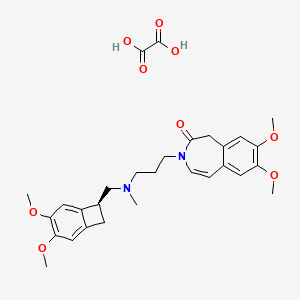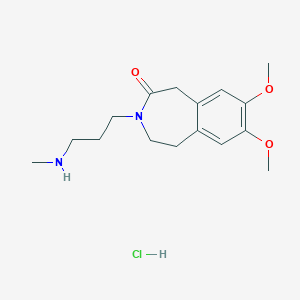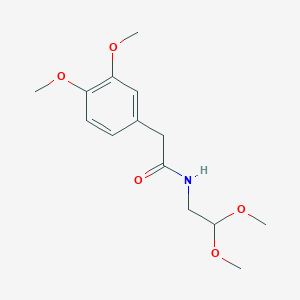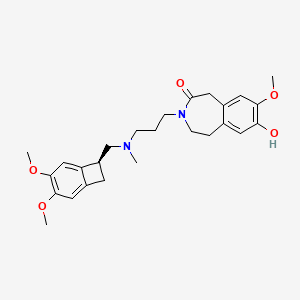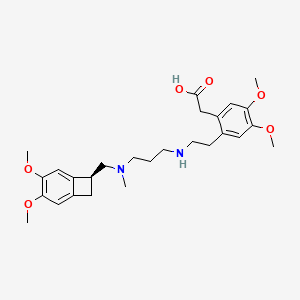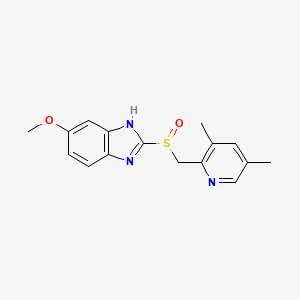
4-脱甲氧基奥美拉唑
描述
科学研究应用
4-脱甲氧基奥美拉唑在科学研究中有几个应用,包括:
化学: 它被用作分析化学中用于开发和验证分析方法的参考标准。
生物学: 研究了该化合物的生物活性及其与各种酶和受体的相互作用。
医学: 对4-脱甲氧基奥美拉唑的研究有助于了解奥美拉唑及其衍生物的代谢和药代动力学。
作用机制
4-脱甲氧基奥美拉唑的作用机制与其与胃H+/K+ ATPase泵的相互作用有关,类似于奥美拉唑。它抑制泵,减少胃酸分泌。 该化合物由细胞色素P450酶代谢,特别是CYP2C19和CYP3A4,导致形成活性代谢物,这些代谢物对胃酸分泌途径发挥作用 .
生化分析
Biochemical Properties
It is known that omeprazole, the parent compound, is a selective and irreversible inhibitor of the gastric H+/K+ ATPase pump . It is a racemic mixture of two enantiomers, which are prodrugs of the active sulfonamide formed by acid-stimulated conversion . Both enantiomers are extensively metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 .
Cellular Effects
It is known that omeprazole, the parent compound, has significant effects on gastric cells, particularly parietal cells, where it inhibits the H+/K+ ATPase pump, thereby reducing gastric acid secretion .
Molecular Mechanism
It is known that omeprazole, the parent compound, exerts its effects at the molecular level by irreversibly inhibiting the gastric H+/K+ ATPase pump .
Temporal Effects in Laboratory Settings
It is known that omeprazole, the parent compound, has a long-lasting effect on gastric acid secretion due to its irreversible inhibition of the H+/K+ ATPase pump .
Dosage Effects in Animal Models
It is known that omeprazole, the parent compound, has a dose-dependent effect on gastric acid secretion in animal models .
Metabolic Pathways
It is known that omeprazole, the parent compound, is extensively metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 .
Transport and Distribution
It is known that omeprazole, the parent compound, is well-absorbed in the stomach and small intestine .
Subcellular Localization
It is known that omeprazole, the parent compound, exerts its effects primarily in the parietal cells of the stomach, where it inhibits the H+/K+ ATPase pump .
准备方法
4-脱甲氧基奥美拉唑的制备涉及几种合成路线和反应条件。一种常见的方法是通过一系列化学反应将奥美拉唑转化为其脱甲氧基衍生物。 该过程通常涉及在特定反应条件下从奥美拉唑分子中去除甲氧基 . 工业生产方法可能有所不同,但它们通常遵循类似的原理,以确保化合物的高纯度和产量。
化学反应分析
4-脱甲氧基奥美拉唑会发生各种类型的化学反应,包括:
氧化: 在特定条件下,该化合物可以被氧化形成亚砜和砜。
还原: 还原反应可以将亚砜基团转化为硫醚。
取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进反应 . 这些反应形成的主要产物取决于所用条件和试剂。
相似化合物的比较
4-脱甲氧基奥美拉唑与其他质子泵抑制剂类似,例如埃索美拉唑、兰索拉唑、泮托拉唑和雷贝拉唑。 由于其独特的结构以及缺少甲氧基,它具有独特的特点,这可能会影响其药代动力学和药效学特性 . 类似化合物包括:
- 埃索美拉唑
- 兰索拉唑
- 泮托拉唑
- 雷贝拉唑
这些化合物具有共同的作用机制,但在化学结构和与胃H+/K+ ATPase泵的特定相互作用方面有所不同。
属性
IUPAC Name |
2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXZYNHJPJEPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110374-16-8 | |
| Record name | H-180/29 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110374168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | H-180/29 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4HQG5KFN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


